Napsamycin A -

Napsamycin A

Catalog Number: EVT-1591075
CAS Number:
Molecular Formula: C39H48N8O12S
Molecular Weight: 852.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Napsamycin A is produced by Streptomyces roseosporus, a soil-dwelling bacterium recognized for its ability to synthesize a diverse array of bioactive compounds. The discovery of the napsamycin biosynthetic gene cluster in this organism has facilitated further studies into its production and potential applications in medicine .

Classification

Napsamycin A is classified as an uridylpeptide antibiotic, characterized by its unique structural features, including an N-methyl diaminobutyric acid moiety, an ureido group, and non-proteinogenic aromatic amino acids. Its mechanism of action involves inhibition of bacterial translocase I, an essential enzyme in peptidoglycan biosynthesis .

Synthesis Analysis

Methods

The synthesis of napsamycin A involves complex biosynthetic pathways typical of nucleoside antibiotics. Research has demonstrated that these pathways include multistep enzymatic reactions regulated hierarchically. The biosynthetic gene cluster responsible for napsamycin production comprises several genes encoding non-ribosomal peptide synthetases, which facilitate the assembly of the peptide backbone through a non-linear mechanism .

Technical Details

  1. Isolation: Napsamycin A can be isolated from fermentation broths using various chromatographic techniques. The preferred methods include:
    • High-Pressure Liquid Chromatography (HPLC): Utilizing modified silica gel columns with specific solvent mixtures for effective separation.
    • Droplet Countercurrent Chromatography: This method employs a combination of organic solvents at controlled pH levels to achieve purification .
  2. Purification: Following initial chromatographic separation, additional purification steps involve desalting and lyophilization to yield pure napsamycin A .
Molecular Structure Analysis

Structure

The molecular structure of napsamycin A includes:

  • An N-methyl diaminobutyric acid unit
  • An ureido group
  • Two non-proteinogenic aromatic amino acids
  • A 5'-amino-3'-deoxyuridine linked by an enamide bond.

The molecular formula is C39H50N8O12SC_{39}H_{50}N_8O_{12}S with a complex three-dimensional conformation that contributes to its biological activity .

Data

  • InChI Key: MFEPAAMYDYMBSN-XHPQRKPJSA-N
  • SMILES Notation: CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O.
Chemical Reactions Analysis

Napsamycin A undergoes several chemical reactions typical for nucleoside antibiotics:

  1. Oxidation: Involves the addition of oxygen or removal of hydrogen.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen.
  3. Substitution: Involves replacing one atom or group with another.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

Napsamycin A primarily acts by inhibiting bacterial translocase I, which is crucial for peptidoglycan synthesis in bacterial cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The compound's effectiveness against resistant strains highlights its potential as a therapeutic agent in treating bacterial infections .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Molecular Weight: Approximately 850 g/mol.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and light.

Relevant analyses such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have been employed to confirm the structure and purity of napsamycin A during research studies .

Applications

Napsamycin A has several scientific uses:

  1. Antibiotic Research: Due to its potent antibacterial properties, it serves as a model compound for developing new antibiotics.
  2. Biosynthetic Studies: The gene cluster associated with napsamycin production provides insights into non-ribosomal peptide synthesis, aiding in metabolic engineering efforts.
  3. Pharmaceutical Development: Its unique structure and mechanism make it a candidate for further development into therapeutics aimed at combating antibiotic-resistant bacteria .
Biosynthesis and Genetic Architecture of Napsamycin A

Identification and Annotation of the Napsamycin Biosynthetic Gene Cluster (BGC)

The napsamycin biosynthetic gene cluster was first identified in Streptomyces sp. DSM 5940 through a targeted genome-mining approach using PCR probes derived from a putative uridylpeptide cluster in Streptomyces roseosporus NRRL 15998 [1] [2]. Spanning approximately 35.3 kb, this locus (GenBank HQ287563.1) contains 29 open reading frames (ORFs) designated npsA to npsV, which collectively encode enzymes for biosynthesis, resistance, and regulation. Key annotations include:

  • Core biosynthesis genes: Multiple non-ribosomal peptide synthetase (NRPS) genes (npsP1–P8), tailoring enzymes (e.g., npsB encoding an N-acetyltransferase), and precursor biosynthesis genes (npsI for DABA synthesis; npsK for m-tyrosine formation) [1] [8].
  • Regulatory elements: npsA (a transcriptional regulator of the ArsR family) and npsM (a pathway-specific activator) [2] [6].
  • Resistance/export: npsO (an exporter) and npsB (implicated in self-resistance) [2].

Table 1: Core Genes in the Napsamycin BGC

GeneProduct/FunctionDomain Architecture (if applicable)
npsP1–P8NRPS subunitsA-T, C, E, TE domains
npsIDABA synthasePyridoxal phosphate-dependent enzyme
npsKPhenylalanine 3-hydroxylaseFe²⁺/α-ketoglutarate-dependent oxygenase
npsEFAD-dependent oxidoreductaseFlavin-binding domain
npsMTranscriptional activator (SsaA-like)LuxR-type DNA-binding domain
npsBN-acetyltransferase (resistance/tailoring)GNAT family acetyltransferase

Nonlinear Non-Ribosomal Peptide Synthetase (NRPS)-Like Assembly Mechanisms

Napsamycin biosynthesis employs a nonlinear NRPS mechanism distinct from canonical colinear assembly lines. Instead of a single megasynthase, discrete NRPS proteins (npsP1–P8) catalyze peptide bond formation through a trans-interacting system [1] [9]. Key features include:

  • Iterative domain usage: Specific adenylation (A) domains activate and incorporate identical amino acids at multiple positions (e.g., meta-tyrosine appears twice in the pentapeptide backbone) [1].
  • Stand-alone enzymes: MbtH-like protein (npsD) stabilizes NRPS complexes, while tRNA-dependent amide synthetase (npsN) forms the enamide bond between the peptide and uridine moieties without ATP hydrolysis [6] [8].
  • Non-ribosomal logic with ribosomal features: The pathway hybridizes NRPS chemistry (thioester-tethered intermediates) with ribosomally derived strategies, such as tRNA-dependent ligation [9].

Functional Characterization of Key Enzymes in the Pathway

N-Methyl Diaminobutyric Acid (DABA) Synthesis

The non-proteinogenic amino acid (2S,3S)-N-methyl-DABA is synthesized by three dedicated enzymes [1] [8]:

  • NpsI: DABA synthase catalyzes a PLP-dependent β-replacement of L-threonine’s hydroxyl group with ammonia, yielding (2S,3S)-2,3-diaminobutyric acid.
  • NpsH: Homoserine kinase phosphorylates the DABA precursor.
  • NpsJ: Threonine aldolase likely modulates DABA stereochemistry.Final N-methylation is executed by the NRPS-integrated methyltransferase domain within npsP5 [2].

Biosynthesis of Non-Proteinogenic Aromatic Amino Acid Residues

The bicyclic amino acid 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) and meta-tyrosine (m-Tyr) are critical for bioactivity:

  • m-Tyr biosynthesis: Phenylalanine 3-hydroxylase (NpsK), an Fe²⁺/α-ketoglutarate-dependent dioxygenase, hydroxylates L-phenylalanine at the meta position [1] [4].
  • Htia formation: Oxidative cyclization of m-Tyr is likely mediated by the FAD-dependent oxidoreductase NpsE, generating the bicyclic scaffold unique to napsamycins [1] [8].

Uridyl Moiety Modification and Enamide Bond Formation

The 3′-deoxyuridine core undergoes specialized modifications:

  • Nucleoside processing: Uridyl-5′-aldehyde is generated from uridine via the flavin-dependent dehydrogenase NpsU. Dehydration and transamination by cupin-type dehydratase (NpsF) and aminotransferase (NpsQ) yield 5′-amino-3′,5′-dideoxy-4′,5′-dehydrouridine [8].
  • Enamide bond formation: The tRNA-dependent amide synthetase NpsN catalyzes ATP-independent ligation between the uridine’s 5′-amine and the DABA carboxyl group, forming the characteristic enamide linkage [6] [9].

Table 2: Key Enzymes for Uridyl and Peptide Modifications

EnzymeGeneReactionChemical Outcome
NpsKnpsKC3-hydroxylation of L-Phem-Tyr formation
NpsEnpsEOxidative cyclization of m-TyrHtia scaffold assembly
NpsNnpsNtRNA-dependent amide bond formationUridyl-peptide coupling
NpsVnpsVMethylation of dihydrouracilDihydronapsamycin variants

Heterologous Expression of the Napsamycin BGC in Surrogate Streptomyces Hosts

The napsamycin BGC was successfully expressed in Streptomyces coelicolor M1154, a genetically minimized host lacking native secondary metabolites [1] [6]. Critical findings include:

  • Functional validation: Heterologous production confirmed the cluster’s autonomy, yielding napsamycins A–D and unexpected mureidomycins (lacking Htia), indicating metabolic flexibility in peptide assembly [1] [8].
  • Regulatory optimization: Constitutive expression of the foreign activator gene ssaA (from sansanmycin BGC) in S. roseosporus NRRL 15998 activated cryptic napsamycin/mureidomycin production, whereas overexpression of the native regulator npsM failed, suggesting host-specific regulatory incompatibility [6].
  • Chassis engineering: Engineered hosts like Streptomyces sp. A4420 CH (with 9 native BGCs deleted) enable higher titers by minimizing metabolic competition [7] [10].

Table 3: Heterologous Host Systems for Uridyl Peptide Production

Host StrainEngineering FeaturesProduction Outcomes
S. coelicolor M1154Δact Δred Δcpk rpoB mutationNapsamycins A–D, mureidomycins
S. roseosporus hAConstitutive ssaA expressionAcetylated mureidomycin analogues
Streptomyces sp. A4420 CH9 polyketide BGCs deletedEnhanced polyketide/peptide yields

Properties

Product Name

Napsamycin A

IUPAC Name

2-[[1-[[1-[[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

Molecular Formula

C39H48N8O12S

Molecular Weight

852.9 g/mol

InChI

InChI=1S/C39H48N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-9,11,13,15,19-20,27-30,32,36,40,48-50H,10,12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19+

InChI Key

XWORGFMCZJWEQG-LGUFXXKBSA-N

Synonyms

mureidomycin F
napsamycin A

Canonical SMILES

CC(C(C(=O)NC=C1CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O

Isomeric SMILES

CC(C(C(=O)N/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.